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Compound of Interest

Compound Name: (2-Aminophenyl)urea

Cat. No.: B1234191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of (2-
Aminophenyl)urea, a molecule of interest in pharmaceutical and chemical research. The

document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with comprehensive

experimental protocols for acquiring these spectra.

Introduction
(2-Aminophenyl)urea, with the chemical formula C₇H₉N₃O, is an aromatic urea derivative.[1]

Its structure, featuring a phenyl ring substituted with both an amino and a urea group, gives rise

to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its

identification, purity assessment, and the study of its chemical behavior in various applications,

including drug development. This guide serves as a practical resource for researchers working

with this and similar compounds.

Spectroscopic Data
The following sections present the anticipated spectroscopic data for (2-Aminophenyl)urea.

This data is based on predictive models and analysis of related compounds due to the limited

availability of published experimental spectra for this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by

providing information about the chemical environment of individual atoms.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of (2-Aminophenyl)urea is expected to show distinct signals for the

aromatic protons and the protons of the amino and urea groups. The chemical shifts are

influenced by the electronic effects of the substituents on the aromatic ring.

Proton
Predicted Chemical

Shift (ppm)
Multiplicity Integration

Aromatic CH 6.5 - 7.5 Multiplet 4H

-NH₂ (amino) 3.5 - 4.5 Broad Singlet 2H

-NH- (urea) 7.5 - 8.5 Singlet 1H

-NH₂ (urea) 5.0 - 6.0 Broad Singlet 2H

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

carbonyl carbon of the urea group is expected to be significantly downfield.

Carbon Predicted Chemical Shift (ppm)

C=O (urea) 155 - 165

Aromatic C-NH₂ 140 - 150

Aromatic C-NH 120 - 130

Aromatic CH 115 - 130

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Functional Group
Expected Absorption Range

(cm⁻¹)
Intensity

N-H Stretch (amino and urea) 3400 - 3200 Strong, Broad

C-H Stretch (aromatic) 3100 - 3000 Medium

C=O Stretch (urea) 1680 - 1640 Strong

N-H Bend (amino and urea) 1650 - 1550 Medium

C=C Stretch (aromatic) 1600 - 1450 Medium

C-N Stretch 1400 - 1200 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For (2-Aminophenyl)urea, the molecular ion peak is expected at a mass-to-

charge ratio (m/z) corresponding to its molecular weight.

Parameter Value

Molecular Formula C₇H₉N₃O

Molecular Weight 151.17 g/mol [1]

Exact Mass 151.07456 Da[1]

Expected [M]⁺ Peak (m/z) 151

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
3.1.1. ¹H and ¹³C NMR Sample Preparation

Weigh approximately 5-10 mg of the (2-Aminophenyl)urea sample for ¹H NMR and 20-50

mg for ¹³C NMR.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or

CDCl₃) in a clean, dry vial. The choice of solvent may depend on the sample's solubility.

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if

necessary.

Filter the solution if any particulate matter is present to avoid compromising the spectral

quality.

Transfer the clear solution into a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

3.1.2. NMR Data Acquisition

Insert the NMR tube into the spectrometer's spinner turbine.

Place the sample into the NMR magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of

scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum

to single lines for each carbon environment. A larger number of scans and a longer

relaxation delay may be necessary due to the lower natural abundance and longer relaxation

times of the ¹³C nucleus.

Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase

correction, and baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Infrared (IR) Spectroscopy (KBr Pellet Method)
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Grind a small amount (1-2 mg) of the (2-Aminophenyl)urea sample to a fine powder using

an agate mortar and pestle.

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder

to the mortar.

Thoroughly mix and grind the sample and KBr together to ensure a homogeneous mixture.

[2][3][4]

Transfer the powdered mixture to a pellet die.

Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form a

thin, transparent or translucent pellet.[2][3]

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR

spectrometer.

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Collect a background spectrum of a blank KBr pellet to subtract any atmospheric and

instrumental interferences.

Mass Spectrometry (Electron Ionization - EI)
Ensure the (2-Aminophenyl)urea sample is pure and dry.

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe for solid samples.

Heat the probe to volatilize the sample into the ion source.

In the ion source, the gaseous molecules are bombarded with a beam of high-energy

electrons (typically 70 eV), causing ionization and fragmentation.[5][6][7]

The resulting ions are accelerated and separated by the mass analyzer based on their mass-

to-charge ratio (m/z).

The detector records the abundance of each ion, generating a mass spectrum.
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The data system displays the mass spectrum as a plot of relative intensity versus m/z.

Visualization of the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like (2-Aminophenyl)urea.
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Caption: General workflow for the spectroscopic characterization of (2-Aminophenyl)urea.

Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a comprehensive characterization

of (2-Aminophenyl)urea. While experimental data for this specific compound is not widely

published, the predicted data and general protocols outlined in this guide offer a solid

foundation for researchers. By following these methodologies, scientists and drug development
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professionals can confidently identify and analyze (2-Aminophenyl)urea, facilitating its use in

further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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